molecular formula C12H15NO2 B1286619 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 120713-59-9

3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B1286619
CAS RN: 120713-59-9
M. Wt: 205.25 g/mol
InChI Key: HXTZVERNCJVVLU-UHFFFAOYSA-N
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Description

The compound "3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one" is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. The indole structure is known for its diverse biological activities and is a key motif in medicinal chemistry. The compound appears to be a modified indole with additional functional groups that could potentially affect its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been reported to be catalyzed by urea in aqueous media under ultrasound, which offers an environmentally friendly approach with high yields . Similarly, the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate was achieved by reacting 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate, although the structure of the isolated product was later revised . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 3-Hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, was characterized by NMR and MS, and its crystal structure was determined by single-crystal X-ray diffraction . The analysis of molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions. The reactivity can be influenced by the presence of substituents on the indole ring. For instance, the reaction of tetracyanoethylene with aldehydes yielded 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-1H-pyridine-3,4,4-tricarbonitriles, showcasing the reactivity of the indole ring when modified with certain functional groups . The chemical reactions of "this compound" would likely be influenced by the ethyl and hydroxy substituents, as well as the dimethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are determined by their molecular structure. For example, the compound ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate was characterized for its physical properties, which led to the development of a practical bulk process for its synthesis . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like acidity or basicity, reactivity, and stability, are essential for the practical application of the compound.

Scientific Research Applications

Antiviral Activities

Studies have explored the synthesis and antiviral activities of various indole derivatives, including compounds structurally related to "3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one." For instance, Ivashchenko et al. (2014) reported on the synthesis of new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, examining their antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The study found specific compounds exhibiting micromolar activities against a human hepatoma cell line sensitive to HCV infection (Ivashchenko et al., 2014). Another investigation by Ivashchenko et al. (2015) highlighted the synthesis of novel 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, demonstrating significant antiviral properties against BVDV, HCV, and influenza A virus (Ivashchenko et al., 2015).

Antimicrobial Activities

Research on bisindole derivatives with antimicrobial properties includes work by Gadaginamath and Shyadligeri (2000), who synthesized diethyl 5,5'-dihydroxy-2,2'-dimethyl-1,1'-(ethane-1,2-diyl)di(1H-indole)-3,3'-dicarboxylate and related compounds. These were screened for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Gadaginamath & Shyadligeri, 2000).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The interactions of this compound with these biomolecules can result in enzyme inhibition or activation, influencing the overall biochemical environment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, this compound may impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of signaling pathways and gene expression . These interactions can result in the activation or inhibition of specific biochemical pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can influence their efficacy and potency over time . Additionally, the long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant biological effects . Additionally, high doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in the biotransformation of these compounds . The metabolic pathways of this compound can impact its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential factors that determine its biological effects. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound can impact its efficacy and potency, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

3-ethyl-5-hydroxy-1,3-dimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTZVERNCJVVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198128
Record name 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120713-59-9
Record name 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120713-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
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